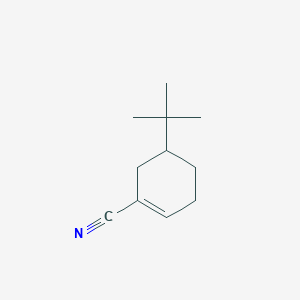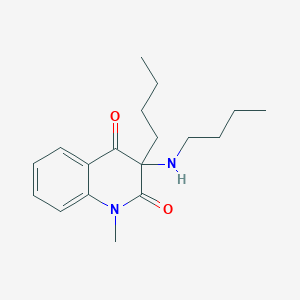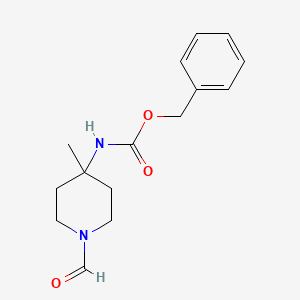![molecular formula C16H13N3O3S B12592376 5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol CAS No. 875477-62-6](/img/structure/B12592376.png)
5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzol-1,2,3-triol ist eine komplexe organische Verbindung, die einen Pyrimidinring aufweist, der mit einer Phenylsulfanyl-Gruppe und einer Aminobenzol-triol-Einheit substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzol-1,2,3-triol beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz besteht darin, mit der Synthese des Pyrimidinrings zu beginnen, gefolgt von der Einführung der Phenylsulfanyl-Gruppe. Der letzte Schritt beinhaltet die Kupplung des Pyrimidinderivats mit dem Aminobenzol-triol.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dazu könnte die Verwendung katalytischer Prozesse, das Hochdurchsatzscreening von Reaktionsbedingungen und die Entwicklung effizienter Reinigungsverfahren gehören.
Analyse Chemischer Reaktionen
Reaktionstypen
5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzol-1,2,3-triol kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Phenylsulfanyl-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Nitrogruppen können zu Aminen reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.
Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Substitution: Elektrophile Substitution kann durch Reagenzien wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators erleichtert werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation der Phenylsulfanyl-Gruppe zu Sulfoxiden oder Sulfonen führen, während die Reduktion von Nitrogruppen entsprechende Amine erzeugt.
Wissenschaftliche Forschungsanwendungen
5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzol-1,2,3-triol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter Antikrebs- und antimikrobielle Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzol-1,2,3-triol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Phenylsulfanyl-Gruppe kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Aminobenzol-triol-Einheit kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen und die Gesamt-Bioaktivität der Verbindung beeinflussen.
Wirkmechanismus
The mechanism of action of 5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The aminobenzene triol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrimidinderivate: Verbindungen wie 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin und N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-aminopyrimidin weisen strukturelle Ähnlichkeiten mit 5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzol-1,2,3-triol auf
Einzigartigkeit
Die Einzigartigkeit von 5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzol-1,2,3-triol liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl der Phenylsulfanyl- als auch der Aminobenzol-triol-Gruppe ermöglicht eine große Bandbreite an chemischen Modifikationen und Wechselwirkungen, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
875477-62-6 |
|---|---|
Molekularformel |
C16H13N3O3S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
5-[(4-phenylsulfanylpyrimidin-2-yl)amino]benzene-1,2,3-triol |
InChI |
InChI=1S/C16H13N3O3S/c20-12-8-10(9-13(21)15(12)22)18-16-17-7-6-14(19-16)23-11-4-2-1-3-5-11/h1-9,20-22H,(H,17,18,19) |
InChI-Schlüssel |
YYBRLFQVGVQXLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=NC(=NC=C2)NC3=CC(=C(C(=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid](/img/structure/B12592321.png)


![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)

![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)

![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)
![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)
![N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide](/img/structure/B12592372.png)

